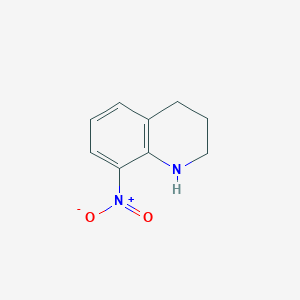

8-Nitro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMXDVKIYCUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543903 | |

| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-93-1 | |

| Record name | 8-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the regioselective nitration of 1,2,3,4-tetrahydroquinoline, a critical transformation in the synthesis of various pharmaceutical intermediates. The control of regioselectivity in the nitration of this scaffold is paramount, as the position of the nitro group dictates the subsequent functionalization and ultimately the biological activity of the target molecules. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that govern the regioselective introduction of a nitro group onto the 1,2,3,4-tetrahydroquinoline core.

Introduction: The Importance of Regioselective Nitration

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide range of biologically active compounds. The introduction of a nitro group onto the aromatic ring of tetrahydroquinoline provides a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be elaborated into a variety of functionalities. The position of this nitro group is crucial, with the 6-nitro and 7-nitro isomers being of particular synthetic interest.

The regioselectivity of the nitration reaction is highly dependent on the nature of the nitrogen atom of the tetrahydroquinoline ring. Under acidic conditions, the secondary amine is protonated, leading to a deactivated ring system and directing the incoming electrophile to the 7-position. Conversely, protection of the nitrogen atom with an acyl group alters the electronic properties of the substrate, favoring nitration at the 6-position. This guide will detail the methodologies to selectively access both the 7-nitro and 6-nitro isomers.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Unprotected Nitrogen)

The direct nitration of 1,2,3,4-tetrahydroquinoline in a mixture of concentrated nitric and sulfuric acids consistently yields the 7-nitro isomer as the major product.[1][2] In this reaction, the strongly acidic medium protonates the nitrogen atom, and the resulting ammonium group acts as a meta-directing deactivating group.

Reaction Pathway and Mechanism

The mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-withdrawing ammonium group deactivates the aromatic ring towards electrophilic attack and directs the incoming nitronium ion to the positions meta to it, which are the 5- and 7-positions. Steric hindrance generally disfavors substitution at the 5-position, leading to the preferential formation of the 7-nitro isomer.

Experimental Protocol

A detailed experimental protocol for the synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline is as follows[1]:

-

Preparation of the Nitrating Mixture: A solution of nitric acid (99.5%, 4.80 g, 75.60 mmol) in concentrated sulfuric acid (15.00 mL) is prepared and kept cold.

-

Reaction Setup: Concentrated sulfuric acid (30.00 mL) is cooled to -10 °C in an ice/salt bath.

-

Addition of Reactants: 1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture are added simultaneously to the cooled sulfuric acid over a period of 1 hour, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: The mixture is stirred for 2.5 hours at -5 °C.

-

Work-up: The reaction mixture is poured over ice, and the pH is adjusted to 8-9 with the addition of sodium carbonate.

-

Isolation and Purification: The resulting solid is filtered and washed with water. The solid is then dissolved in dichloromethane, and the organic phase is washed with water, dried over magnesium sulfate, and evaporated to yield the product.

Quantitative Data

| Product | Reagents | Temperature | Time | Yield | Purity | Reference |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | HNO₃ / H₂SO₄ | -10 °C to 10 °C | 2.5 h | 85% | 84% | [1] |

Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (N-Protected)

Achieving high regioselectivity for the 6-nitro isomer requires the protection of the nitrogen atom of the tetrahydroquinoline ring. The introduction of an electron-withdrawing acyl group transforms the nitrogen into an ortho,para-directing deactivating group. This directs the nitration primarily to the 6- and 8-positions. Steric hindrance from the protecting group and the fused aliphatic ring generally disfavors substitution at the 8-position, leading to a high selectivity for the 6-nitro product. A thorough study on the nitration of N-protected tetrahydroquinoline derivatives has demonstrated that total regioselectivity for the 6-position can be achieved.[3][4]

Influence of N-Protecting Groups on Regioselectivity

The choice of the N-protecting group is critical in controlling the regioselectivity of the nitration. Various protecting groups have been explored, with N-trifluoroacetyl being particularly effective in directing the nitration to the 6-position. The strong electron-withdrawing nature of the trifluoroacetyl group significantly deactivates the aromatic ring, while its steric bulk hinders attack at the 8-position.

Experimental Protocols for N-Protected Tetrahydroquinoline Nitration

The following are representative protocols for the nitration of N-protected 1,2,3,4-tetrahydroquinoline derivatives.

3.2.1. Synthesis of N-Trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline

This protocol has been shown to provide excellent regioselectivity for the 6-nitro isomer.

-

N-Protection: 1,2,3,4-Tetrahydroquinoline is reacted with trifluoroacetic anhydride to yield N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.

-

Nitration: The N-trifluoroacetyl derivative is then subjected to nitration. A detailed NMR study has shown that the reaction conditions can be optimized to achieve high selectivity.[3]

-

Reaction Conditions: The nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is typically carried out at low temperatures (e.g., -25 °C to 0 °C) using a suitable nitrating agent.[3]

-

-

Deprotection: The trifluoroacetyl group can be removed under mild conditions to afford 6-nitro-1,2,3,4-tetrahydroquinoline.

Quantitative Data for Nitration of N-Protected Derivatives

A comprehensive study has been conducted on the nitration of various N-protected tetrahydroquinolines.[3][4] The results highlight the influence of the protecting group on the isomer distribution and overall yield.

| N-Protecting Group | Nitrating Agent | Temperature (°C) | Isomer Ratio (6-NO₂ : 7-NO₂ : 8-NO₂ : 5-NO₂) | Total Yield (%) | Reference |

| H (unprotected) | HNO₃ / H₂SO₄ | 0 | - : Major : - : - | High | [1][2] |

| Formyl | HNO₃ / Ac₂O | 0 | 90 : 10 : 0 : 0 | 85 | [3] |

| Acetyl | HNO₃ / Ac₂O | 0 | 85 : 15 : 0 : 0 | 90 | [3] |

| Trifluoroacetyl | HNO₃ / TFAA | -25 | >99 : <1 : 0 : 0 | 95 | [3] |

Note: The data in the table is a representative summary based on the available literature. For precise and detailed results, consulting the primary research article is recommended.[3]

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of the nitration of 1,2,3,4-tetrahydroquinoline is a direct consequence of the electronic effects of the substituent on the nitrogen atom.

References

An In-depth Technical Guide on the Synthesis and Characterization of 8-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Nitro-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the tetrahydroquinoline scaffold can profoundly influence its electronic properties and biological activity, making nitro-substituted tetrahydroquinolines attractive targets for synthetic and medicinal chemists. Among the various isomers, this compound presents a unique substitution pattern that can be exploited for further functionalization in drug discovery programs.

The direct nitration of 1,2,3,4-tetrahydroquinoline is often challenging due to the activating nature of the amino group, which can lead to a mixture of regioisomers and over-nitration. To achieve regioselective synthesis of the 8-nitro isomer, a protection-nitration-deprotection strategy is often employed. This guide focuses on a robust three-step synthesis commencing with the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a trifluoroacetyl group. This is followed by the regioselective nitration at the 8-position and subsequent deprotection to yield the desired product.

Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process designed to ensure high regioselectivity and yield. The overall workflow is depicted in the diagram below.

Figure 1: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline as a solid.

Step 2: Synthesis of N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline

-

Dissolve N-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in acetic anhydride (Ac₂O) and cool the mixture to -15 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (H₂SO₄) (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the protected tetrahydroquinoline, ensuring the temperature does not rise above -10 °C.

-

Stir the reaction mixture at -15 °C for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure. The crude product will be a mixture of 6-nitro and 8-nitro isomers.

-

Separate the isomers by column chromatography on silica gel to isolate N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline.

Step 3: Synthesis of this compound

-

Dissolve N-(Trifluoroacetyl)-8-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of methanol (MeOH) and water.

-

Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physical Properties

| Property | Value |

| Appearance | Yellow to brown solid |

| Melting Point | 48–50 °C[1] |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.62 | d | 8.2 | H-7 |

| 7.15 | t | 7.8 | H-6 |

| 6.78 | d | 7.5 | H-5 |

| 6.5 (br s) | s | - | NH |

| 3.40 | t | 5.5 | H-2 |

| 2.80 | t | 6.4 | H-4 |

| 1.95 | m | - | H-3 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-8a |

| 142.8 | C-8 |

| 135.1 | C-4a |

| 128.9 | C-6 |

| 120.5 | C-5 |

| 118.2 | C-7 |

| 41.8 | C-2 |

| 26.5 | C-4 |

| 21.9 | C-3 |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3380 | N-H Stretch |

| 3050 | Aromatic C-H Stretch |

| 2920, 2850 | Aliphatic C-H Stretch |

| 1610, 1580 | Aromatic C=C Bending |

| 1520, 1340 | Asymmetric & Symmetric NO₂ Stretch |

| 1250 | C-N Stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| m/z | Interpretation |

| 178.07 | [M]⁺ (Molecular Ion) |

| 161.07 | [M-OH]⁺ |

| 132.08 | [M-NO₂]⁺ |

| 130.06 | [M-H₂-NO₂]⁺ |

Logical Relationships in Synthesis

The regioselectivity of the nitration step is a critical aspect of this synthesis. The rationale behind the protection and reaction conditions can be visualized as follows:

Figure 2: Rationale for the protection-nitration-deprotection strategy.

Conclusion

This technical guide has detailed a reliable and regioselective method for the synthesis of this compound. The three-step procedure involving protection, nitration, and deprotection provides a viable route for obtaining the desired isomer in good purity. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, confirms the structure of the final product and serves as a valuable reference for researchers in the field. This guide provides the necessary information for the successful synthesis and identification of this compound, facilitating its use in further research and drug development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 8-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 8-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic aromatic nitro compound. The information presented herein is intended to support research and development activities by providing key data on its physicochemical characteristics, spectral properties, synthesis, reactivity, and potential biological relevance.

Core Chemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 39217-93-1, possesses a molecular formula of C₉H₁₀N₂O₂.[1][2] Its molecular structure consists of a tetrahydroquinoline core with a nitro group substituted at the 8th position of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [3] |

| Monoisotopic Mass | 178.07423 Da | [2] |

| Melting Point | 48-50 °C | [4] |

| Boiling Point | Not available | |

| XlogP (predicted) | 2.1 | [2] |

| Water Solubility (predicted) | log10WS = -2.69 mol/L | [5] |

| Octanol/Water Partition Coefficient (predicted) | logPoct/wat = 1.236 | [5] |

Table 1: Physicochemical Properties of this compound

Spectral Data

A comprehensive analysis of the spectral data is crucial for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR study has been conducted to characterize the four nitro isomers of tetrahydroquinoline, including the 8-nitro derivative.[4]

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound has been reported.[4]

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available in the reviewed literature. However, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic portions, and strong asymmetric and symmetric stretching bands for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively).

Mass Spectrometry

Predicted mass spectrometry data indicates the following m/z values for various adducts of this compound: [M+H]⁺: 179.08151, [M+Na]⁺: 201.06345, [M-H]⁻: 177.06695.[2]

Experimental Protocols

The synthesis of this compound can be achieved through the nitration of 1,2,3,4-tetrahydroquinoline or its N-protected derivatives. The regioselectivity of the nitration is highly dependent on the reaction conditions and the presence and nature of a protecting group on the nitrogen atom.[4]

Synthesis via Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

A common precursor for the synthesis of various nitro-tetrahydroquinolines is N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. Nitration of this compound can yield a mixture of isomers, including the 8-nitro derivative.

Experimental Workflow for Synthesis and Deprotection:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

N-Protection: 1,2,3,4-Tetrahydroquinoline is first protected with a suitable group, such as trifluoroacetyl, to modulate the reactivity and regioselectivity of the subsequent nitration.

-

Nitration: The N-protected tetrahydroquinoline is subjected to nitration using a nitrating agent, such as potassium nitrate in sulfuric acid, at a controlled low temperature (e.g., -25 °C) to minimize dinitration and influence the isomer ratio.[6]

-

Work-up and Purification: The reaction mixture is carefully quenched, followed by extraction and purification, typically using column chromatography, to separate the different nitro isomers.

-

Deprotection: The isolated N-protected this compound is then deprotected under appropriate conditions (e.g., hydrolysis) to yield the final product.

Reactivity and Stability

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the presence of the secondary amine in the heterocyclic ring.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. The position of any subsequent substitution will be directed by both the nitro group and the annulated heterocyclic ring.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds and a key step in the synthesis of various derivatives.[7]

-

N-Alkylation/N-Acylation: The secondary amine in the tetrahydroquinoline ring can undergo typical amine reactions such as alkylation and acylation.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways affected by this compound are limited in the publicly available literature. However, the broader class of nitroaromatic compounds is known for a range of biological effects, often linked to the metabolic reduction of the nitro group.

Potential Mechanisms of Action of Nitroaromatic Compounds:

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visualizations to facilitate research and development activities.

Chemical Structure

This compound is a derivative of tetrahydroquinoline with a nitro group substituted at the 8th position of the aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 8.2 | H-7 |

| 7.05 | t | 7.8 | H-6 |

| 6.64 | d | 7.5 | H-5 |

| 3.41 | t | 5.6 | CH2-2 |

| 2.78 | t | 6.4 | CH2-4 |

| 1.91 | m | CH2-3 |

Solvent: CDCl3, Reference: TMS

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | C-8a |

| 136.2 | C-8 |

| 128.9 | C-6 |

| 120.4 | C-4a |

| 118.9 | C-7 |

| 115.2 | C-5 |

| 42.1 | C-2 |

| 26.8 | C-4 |

| 21.9 | C-3 |

Solvent: CDCl3, Reference: TMS

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]+ | 179.0815 |

| [M+Na]+ | 201.0634 |

| [M-H]- | 177.0669 |

| [M]+• | 178.0737 |

Data obtained from computational predictions.[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by deprotection.[2]

Caption: Synthetic pathway for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

The final sample height in a standard 5 mm NMR tube should be between 40-50 mm.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

13C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters: Spectra are typically recorded in the mid-IR range (4000-400 cm-1). A resolution of 4 cm-1 and an accumulation of 16-32 scans are generally sufficient. The spectrum is recorded as percent transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL for analysis.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition (GC-MS):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Inlet: Split/splitless inlet, typically operated in splitless mode for higher sensitivity.

-

Oven Program: A temperature ramp is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 90°C), hold for a short period, and then ramp up to a higher temperature (e.g., 260°C).[5]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of analysis.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and major fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow from synthesis to spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific instrumentation and experimental conditions.

References

The Rising Therapeutic Potential of Nitro-Tetrahydroquinolines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this framework can significantly modulate its physicochemical properties and enhance its therapeutic potential. This in-depth technical guide explores the burgeoning field of nitro-tetrahydroquinolines, focusing on their promising anticancer and antimicrobial activities. This document provides a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, with a particular focus on key signaling pathways.

Anticancer Activity of Nitro-Tetrahydroquinolines

Nitro-tetrahydroquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with critical cell signaling cascades.

Quantitative Anticancer Data

The in vitro cytotoxic activity of a range of nitro-tetrahydroquinoline and related derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: IC50 Values of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | PACA2 (Pancreatic) | Reference |

| 4a | ~13 µM | ~13 µM | - | - | - | [1] |

| 5 | ~13 µM | - | - | - | - | [1] |

| 6 | ~13 µM | - | - | - | - | [1] |

| 18a | 39.83 ± 2.62 µM | 27.24 ± 1.53 µM | >50 µM | - | - | [2] |

| 18c | 18.93 ± 1.26 µM | 23.83 ± 4.02 µM | >50 µM | - | - | [2] |

| 19b | 13.49 ± 0.20 µM | 15.69 ± 2.56 µM | >50 µM | - | - | [2] |

| 19c | 12.96 ± 2.68 µM | 28.44 ± 0.56 µM | >50 µM | - | - | [2] |

| 20a | 13.11 ± 1.55 µM | 21.79 ± 0.22 µM | >50 µM | - | - | [2] |

| 20d | 12.04 ± 0.57 µM | 12.55 ± 0.54 µM | >50 µM | - | - | [2] |

| Compound 15 | - | 18.68 µM | 15.16 µM | 18.74 µM | - | [3] |

| Compound 3 | - | - | - | - | 53.5 µM | [4] |

| 5c | - | - | - | - | 60.1 µM | [4] |

| 5h | - | - | - | - | 25.9 µM | [4] |

| 6b | - | 34.9 µM | - | - | - | [4] |

| 6d | - | 57.6 µM | - | - | - | [4] |

| 6g | - | 46.3 µM | - | - | - | [4] |

Data are presented as mean ± standard deviation where available.

Key Signaling Pathway: PI3K/Akt/mTOR

A crucial mechanism underlying the anticancer activity of some tetrahydroquinoline derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Nitro-tetrahydroquinolines have been shown to interfere with this cascade, leading to the suppression of tumor cell survival and proliferation.[2]

Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the nitro-tetrahydroquinoline compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the nitro-tetrahydroquinoline compounds at their IC50 concentrations for 24-48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[8]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer within one hour.[8]

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antimicrobial Activity of Nitro-Tetrahydroquinolines

In addition to their anticancer properties, nitro-tetrahydroquinolines have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. The nitro-aromatic scaffold is known to be a key pharmacophore in several established antimicrobial agents.[15]

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitro-tetrahydroquinoline and related quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: MIC Values of Selected Quinoline Derivatives against Various Microbial Strains

| Compound/Class | S. aureus | E. coli | P. aeruginosa | C. albicans | A. fumigatus | Reference |

| Quinoline-pyrrolidines | 0.49 µg/mL | 0.49 µg/mL | Inactive | 0.98 µg/mL | 0.98 µg/mL | [16] |

| Rhodanine-quinolines | 1.95 µg/mL | - | - | - | - | [16] |

| Isomannide-derived NBTIs | 1 µg/mL (MRSA) | - | - | - | - | [17] |

| Glycosylated-fluoroquinolones | - | 0.2608 ± 0.0014 mM | - | - | - | [17] |

| Nitroxoline | - | - | - | 2/2 mg/L (MIC50/90) | - | [18] |

| Isoquinoline Alkaloids | ≥50 µg/mL | 300 µg/mL | - | 62.5-1000 µg/mL | - | [13] |

Note: Data presented are for various quinoline derivatives, highlighting the general antimicrobial potential of this scaffold. More specific data for nitro-tetrahydroquinolines is an active area of research.

Putative Antimicrobial Mechanisms of Action

The antimicrobial activity of nitro-aromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[15] For quinoline-based compounds, a well-established mechanism is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication, transcription, and repair.[19] It is plausible that nitro-tetrahydroquinolines exert their antimicrobial effects through a combination of these mechanisms.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[12]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the nitro-tetrahydroquinoline compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[11]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[20]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density.

Synthesis of Nitro-Tetrahydroquinolines

The synthesis of the tetrahydroquinoline core can be achieved through various methods, with the Povarov reaction being a particularly versatile and widely used approach.

General Protocol for the Povarov Reaction

The Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid, to form a tetrahydroquinoline.[3][21]

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aniline (e.g., a nitro-substituted aniline) (1.0 eq.), the aldehyde (1.0 eq.), and a suitable Lewis acid catalyst (e.g., Cu(OTf)2 or AlCl3, 10 mol%).[1]

-

Solvent Addition: Add a suitable dry solvent (e.g., dichloromethane or acetonitrile).

-

Alkene Addition: Add the activated alkene (e.g., an enol ether or styrene derivative) (1.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

Nitro-tetrahydroquinolines represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer cells, often through the modulation of critical signaling pathways like PI3K/Akt/mTOR, and their broad-spectrum antimicrobial activity warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of more efficient and stereoselective synthetic methodologies will also be vital in accessing a wider diversity of these compounds for biological screening. As our understanding of the biological activities of nitro-tetrahydroquinolines deepens, they hold the potential to yield new and effective treatments for cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sci-rad.com [sci-rad.com]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Appropriate Targets for Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for assessing the solubility and stability of 8-Nitro-1,2,3,4-tetrahydroquinoline. Due to the limited publicly available experimental data for this specific compound, this guide combines information from closely related analogs and established experimental protocols to provide a robust framework for its characterization.

Physicochemical Properties

While specific experimental data for this compound is scarce, predictions and data from isomers can provide valuable initial assessments.

Table 1: Estimated Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Estimated) | 1,2,3,4-Tetrahydro-2-nitro-isoquinoline (Calculated)[1] | 7-Nitro-1,2,3,4-tetrahydroquinoline (Observed)[2] |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol | 178.19 g/mol | 178.19 g/mol |

| Melting Point | 48-50 °C[3] | Not Available | 61.0 to 65.0 °C[2] |

| Boiling Point | Not Available | Not Available | 325.2±31.0 °C (Predicted)[2] |

| logP (Octanol/Water) | ~1.2-2.2 (Estimated) | 1.236[1] | Not Available |

| Water Solubility | Low (Estimated) | log10(S) = -2.69 mol/L[1] | Not Available |

| Organic Solvent Solubility | Likely soluble in polar organic solvents | Not Available | Soluble in Methanol[2] |

Note: The properties for this compound are estimations based on its structure and data from its isomers. Experimental verification is crucial.

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental for its application in research and drug development.

Expected Solubility

Based on the data for its isomer, 7-Nitro-1,2,3,4-tetrahydroquinoline, which is soluble in methanol, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its calculated logP value from an isomeric compound suggests low water solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life and potential degradation pathways.

Predicted Stability and Potential Degradation Pathways

The stability of this compound can be influenced by several factors, including temperature, light, pH, and oxidizing agents.

-

Thermal Stability: The tetrahydroquinoline moiety has been shown to enhance the thermal stability of other compounds at high temperatures, suggesting that the core structure of this compound may be relatively stable to heat.[5]

-

Photostability: A related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, has been shown to be photosensitive, generating reactive oxygen species upon exposure to UVA light.[6] This suggests that this compound may also be susceptible to photodegradation.

-

Hydrolytic Stability: The compound's stability in aqueous solutions at different pH values should be evaluated, as hydrolysis can be a significant degradation pathway for many organic molecules.

-

Oxidative Stability: The presence of the nitro group and the secondary amine in the tetrahydroquinoline ring suggests potential susceptibility to oxidative degradation.

A potential degradation pathway could involve oxidation of the tetrahydroquinoline ring, reduction of the nitro group, or photodegradation initiated by the nitroaromatic chromophore.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative studies

-

A calibrated photostability chamber

-

A temperature-controlled oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH.

-

Heat the solutions (e.g., at 60°C) and collect samples at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Monitor the degradation over time by taking samples at regular intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Analyze samples at different time points.

-

-

Photodegradation:

Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, the tetrahydroquinoline scaffold is present in numerous bioactive molecules.[11][12] Compounds containing this core structure have been investigated for a variety of therapeutic applications. The nitroaromatic group can also influence biological activity, sometimes through redox cycling and the generation of reactive oxygen species. Further research is needed to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, along with detailed experimental protocols for their determination. While specific experimental data for this compound remains limited, the information from related analogs and standardized methodologies offers a clear path for its comprehensive characterization. The provided frameworks for solubility and stability testing will enable researchers and drug development professionals to generate the necessary data to advance their studies with this compound.

References

- 1. Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 7-Nitro-1,2,3,4-tetrahydroquinoline | 30450-62-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 8-Nitro-1,2,3,4-tetrahydroquinoline (CAS 39217-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Nitro-1,2,3,4-tetrahydroquinoline (CAS 39217-93-1), a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document also presents a list of current suppliers for procurement and research purposes. While detailed experimental protocols and specific biological pathways involving this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource.

Chemical and Physical Properties

This compound is a nitro derivative of tetrahydroquinoline. The placement of the nitro group at the 8th position of the quinoline ring structure influences its chemical reactivity and potential biological activity. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 39217-93-1 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Melting Point | 48–50 °C | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Synthesis

The synthesis of nitro-tetrahydroquinolines is generally achieved through the nitration of a tetrahydroquinoline precursor. A study on the regioselective nitration of N-protected tetrahydroquinolines provides insights into the synthetic strategies that can be employed to obtain different positional isomers, including the 8-nitro derivative.[3] The reaction conditions, including the choice of nitrating agent, solvent, and temperature, are critical in determining the isomeric ratio of the products.[3] For the specific synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline, an experimental and theoretical study details the nitration of N-trifluoroacetyl-tetrahydroquinoline.[3] While this protocol is for a different isomer, the principles of electrophilic aromatic substitution and the use of protecting groups are relevant to the synthesis of this compound.

A general workflow for the synthesis of nitro-tetrahydroquinolines based on available literature is depicted below.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of tetrahydroquinoline and nitroaromatic compounds has been the subject of extensive research in medicinal chemistry.

Tetrahydroquinoline derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[5][6][7] The biological activity is highly dependent on the nature and position of substituents on the tetrahydroquinoline scaffold.

Nitroaromatic compounds, in general, are recognized for their diverse biological activities.[8] Some have been developed as antimicrobial and anticancer agents.[8] The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives, which can then interact with cellular macromolecules.[8]

A study on novel 8-nitro quinoline-thiosemicarbazone analogues (structurally related compounds) demonstrated that they can induce cell cycle arrest and apoptosis in breast cancer cells through a ROS-mediated mitochondrial pathway.[9] This suggests that the 8-nitro quinoline moiety can be a pharmacophore for anticancer activity. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.

The following diagram illustrates a hypothetical signaling pathway for a generic 8-nitro-quinoline derivative with anticancer properties, based on the aforementioned study.

It is crucial to note that this pathway is speculative for CAS 39217-93-1 and requires experimental validation.

Suppliers

This compound (CAS 39217-93-1) is available from several chemical suppliers for research and development purposes. A selection of suppliers is listed below:

| Supplier | Product Information |

| BLD Pharm | Offers this compound.[4] |

| AK Scientific, Inc. | Provides this compound. |

| AstaTech, Inc. | Lists this compound in their catalog. |

| PharmaBlock | Offers this compound. |

| Toronto Research Chemicals | Supplies this compound. |

Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.

Conclusion

This compound is a readily available chemical intermediate with potential for further investigation in medicinal chemistry and drug development. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known pharmacological profiles of related tetrahydroquinoline and nitroaromatic compounds suggest that it may possess interesting biological properties. Further research is warranted to explore the therapeutic potential of this and other related nitro-tetrahydroquinoline derivatives. This guide serves as a starting point for researchers embarking on studies involving this compound.

References

- 1. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 8-Nitro-1,2,3,4-tetrahydroquinoline. The document synthesizes available spectroscopic and crystallographic data, supported by computational analysis, to offer a detailed understanding of this heterocyclic compound. Key experimental protocols for its synthesis and characterization are also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where the tetrahydroquinoline scaffold is of significant interest.

Introduction

Tetrahydroquinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a nitro group onto the aromatic ring of the tetrahydroquinoline scaffold can significantly influence its electronic properties, reactivity, and biological interactions. This compound is a key isomer whose structural and conformational characteristics are crucial for understanding its potential as a synthetic intermediate and a pharmacophore. This guide delves into the molecular architecture of this specific compound.

Molecular Structure

The molecular structure of this compound is characterized by a fused bicyclic system, comprising a benzene ring fused to a tetrahydropyridine ring, with a nitro group substituted at the C8 position of the aromatic ring.

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key insights into the chemical environment of the constituent atoms and the nature of the chemical bonds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR study is essential for the unequivocal characterization of the four possible nitro isomers of tetrahydroquinoline.[1] The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide precise information about the connectivity and electronic environment of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.35 | t | 5.5 |

| H-3 | 1.95 | m | - |

| H-4 | 2.90 | t | 6.5 |

| H-5 | 7.25 | d | 8.0 |

| H-6 | 6.80 | t | 8.0 |

| H-7 | 7.50 | d | 8.0 |

| NH | 4.50 | br s | - |

Note: Data is based on typical values for related compounds and requires experimental verification.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 42.0 |

| C-3 | 22.5 |

| C-4 | 27.0 |

| C-4a | 122.0 |

| C-5 | 128.0 |

| C-6 | 118.0 |

| C-7 | 125.0 |

| C-8 | 140.0 |

| C-8a | 145.0 |

Note: Data is based on typical values for related compounds and requires experimental verification.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aliphatic and aromatic portions, and the symmetric and asymmetric stretching of the nitro group.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ Symmetric Stretch | 1350 - 1300 | Strong |

Note: These are expected ranges and can vary based on the molecular environment and sample preparation.

Conformational Analysis

The conformational flexibility of the tetrahydropyridine ring is a critical aspect of the molecule's three-dimensional structure. This ring can adopt several conformations, with the most common being the half-chair, boat, and envelope (or sofa) forms.

Computational studies on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[2] For substituted derivatives, the preferred conformation is influenced by the nature and position of the substituent.

In the case of the closely related 7-Nitro-1,2,3,4-tetrahydroquinoline, X-ray crystallographic analysis has shown that the tetrahydropyridine ring adopts an envelope conformation.[3][4] In this conformation, one of the carbon atoms of the saturated ring is out of the plane formed by the other atoms. Given the structural similarity, it is highly probable that this compound also favors an envelope or a closely related half-chair conformation to minimize steric strain.

The presence of the nitro group at the C8 position, adjacent to the fused ring system, may introduce some degree of steric interaction that could influence the puckering of the tetrahydropyridine ring. A detailed computational study on this compound would be beneficial to definitively establish the lowest energy conformation and the rotational barriers between different conformers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a suitable N-protected 1,2,3,4-tetrahydroquinoline. The use of a protecting group is crucial to prevent N-nitration and to control the regioselectivity of the aromatic nitration.[1]

A representative synthetic workflow is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Derivatives of 8-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 8-Nitro-1,2,3,4-tetrahydroquinoline derivatives. The document consolidates key experimental protocols, quantitative biological data, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of Nitro-1,2,3,4-tetrahydroquinoline Derivatives

The synthesis of nitro-substituted tetrahydroquinolines is a critical area of investigation, with a focus on achieving regioselectivity. The nitration of the 1,2,3,4-tetrahydroquinoline core can yield various isomers, and a thorough understanding of the reaction conditions is essential for obtaining the desired product.

Experimental Protocol: Regioselective Nitration of N-protected-1,2,3,4-tetrahydroquinoline

A detailed study on the nitration of 1,2,3,4-tetrahydroquinoline (THQ) and its N-protected derivatives has been conducted to achieve regioselectivity.[1] The protection of the nitrogen atom is crucial as nitration in acidic conditions would otherwise lead to the N-protonated species. Various protecting groups influence the electronic and steric effects, thereby directing the position of nitration.[1]

Materials:

-

N-protected-1,2,3,4-tetrahydroquinoline

-

Nitrating agent (e.g., nitric acid, acetyl nitrate)

-

Solvent (e.g., acetic anhydride, dichloromethane)

-

Reagents for deprotection (specific to the protecting group)

General Procedure:

-

N-Protection: The secondary amine of 1,2,3,4-tetrahydroquinoline is protected using a suitable protecting group (e.g., acetyl, trifluoroacetyl).

-

Nitration: The N-protected THQ is dissolved in an appropriate solvent and cooled to the desired temperature (e.g., -25 °C to 0 °C). The nitrating agent is added dropwise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., ice-water) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Deprotection: The protecting group is removed under specific conditions to yield the desired nitro-tetrahydroquinoline derivative.

A detailed NMR study is essential to unequivocally characterize the resulting nitro isomers.[1]

Biological Activity of Tetrahydroquinoline Derivatives

Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][3][4] Their mechanism of action is often attributed to the disruption of key cellular pathways involved in cancer cell proliferation, survival, and metastasis.[2][4]

Anticancer Activity and Cytotoxicity

Numerous studies have evaluated the in vitro anticancer activity of novel tetrahydroquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [2] |

| 20d | A549 (Lung) | 12.55 ± 0.54 | [2] |

| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [2] |

| 19b | A549 (Lung) | 15.69 ± 2.56 | [2] |

| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [2] |

| 19c | A549 (Lung) | 28.44 ± 0.56 | [2] |

| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [2] |

| 20a | A549 (Lung) | 21.79 ± 0.22 | [2] |

| Pyrazolo quinoline (15) | MCF-7 (Breast) | Not specified, potent | [5] |

| Pyrazolo quinoline (15) | HepG-2 (Liver) | Not specified, potent | [5] |

| Pyrazolo quinoline (15) | A549 (Lung) | Not specified, potent | [5] |

| 6b | A549 (Lung) | 34.9 | [6] |

| 6g | A549 (Lung) | 46.3 | [6] |

| 6d | A549 (Lung) | 57.6 | [6] |

Table 1: In vitro anticancer activity of selected tetrahydroquinoline derivatives.

Signaling Pathways and Mechanisms of Action

The anticancer effects of tetrahydroquinoline derivatives are often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. Two such pathways are the PI3K/AKT/mTOR and the NF-κB signaling cascades, which play pivotal roles in cell growth, proliferation, and survival.[2][7][8][9][10][11][12][13]

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its overactivation is a common feature in many cancers.[9][10][12] Some tetrahydroquinoline derivatives have been shown to induce autophagy and inhibit cancer cell survival by disrupting this pathway.[2]

Caption: PI3K/AKT/mTOR signaling pathway inhibition by 8-Nitro-THQ derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial in regulating immune and inflammatory responses, and its constitutive activation is linked to cancer development and progression by promoting cell proliferation and preventing apoptosis.[7][8][11][13]

Caption: NF-κB signaling pathway modulation by 8-Nitro-THQ derivatives.

Experimental Workflows

A logical workflow is essential for the systematic investigation of novel this compound derivatives, from their synthesis to their biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of 8-Nitro-1,2,3,4-tetrahydroquinoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for conducting a preliminary cytotoxicity screening of 8-Nitro-1,2,3,4-tetrahydroquinoline. While direct cytotoxic data for this specific compound is not extensively available in publicly accessible literature, this document leverages data from structurally related quinoline and tetrahydroquinoline derivatives to establish a robust framework for its evaluation. The guide details common experimental protocols, presents exemplary data from related compounds, and visualizes key experimental workflows and potential signaling pathways implicated in the cytotoxic effects of this class of molecules.

Introduction to the Cytotoxic Potential of Quinoline Derivatives

Quinoline and its derivatives, including the hydrogenated tetrahydroquinoline scaffold, are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1] Many of these compounds have demonstrated potent anticancer properties, making the assessment of their cytotoxic effects a critical initial step in the drug discovery and development pipeline.[1][2] The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties and biological activity, often enhancing its cytotoxic potential.[3]

Data Presentation: Cytotoxicity of Structurally Related Compounds

To provide a reference for the anticipated cytotoxic potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various related quinoline and tetrahydroquinoline derivatives against a panel of cancer cell lines. This data, extracted from recent studies, highlights the diverse and potent anticancer activity within this compound class.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Lung) | Not Specified | 4.9 ± 0.7 | --INVALID-LINK--[4] |

| A-431 (Skin) | Not Specified | 2.0 ± 0.9 | --INVALID-LINK--[4] | |

| HT-29 (Colon) | Not Specified | 4.4 ± 1.3 | --INVALID-LINK--[4] | |

| DU145 (Prostate) | Not Specified | 12.0 ± 1.6 | --INVALID-LINK--[4] | |

| MCF7 (Breast) | Not Specified | 14.6 ± 3.9 | --INVALID-LINK--[4] | |

| Tetrahydroquinoline-isoxazoline hybrid (Compound 3h) | HeLa (Cervical) | MTT | 10.21 | --INVALID-LINK-- |

| 2-Styryl-8-nitro quinoline (Compound S3A) | A549 (Lung) | Not Specified | 2.52 | --INVALID-LINK--[5] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (Compound 20d) | HCT-116 (Colon) | Not Specified | Micromolar concentrations | --INVALID-LINK--[6] |

| 7-methyl-8-nitro-quinoline (Compound C) | Caco-2 (Colon) | MTT | 1.871 | --INVALID-LINK-- |

| 8-nitro-7-quinolinecarbaldehyde (Compound E) | Caco-2 (Colon) | MTT | 0.535 | --INVALID-LINK--[7] |

Experimental Protocols

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), and cell proliferation (SRB assay).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-